molecular formula C10H13Cl2NO B13212231 4-(1-Aminobutyl)-2,6-dichlorophenol

4-(1-Aminobutyl)-2,6-dichlorophenol

Cat. No.: B13212231
M. Wt: 234.12 g/mol
InChI Key: WRUSMVRBTVRRAX-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2,6-dichlorophenol is an organic compound characterized by the presence of an aminobutyl group attached to a dichlorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2,6-dichlorophenol typically involves the reaction of 2,6-dichlorophenol with 1-aminobutane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2,6-dichlorophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The dichlorophenol ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(1-Aminobutyl)-2,6-dichlorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The aminobutyl group allows the compound to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The dichlorophenol ring may also contribute to its activity by facilitating binding to target sites.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminobutyl)phenol: Similar structure but lacks the dichloro substitution on the phenol ring.

    2,6-Dichlorophenol: Lacks the aminobutyl group, but shares the dichlorophenol core structure.

    4-(1-Aminobutyl)-2-chlorophenol: Similar structure with only one chlorine atom on the phenol ring.

Uniqueness

4-(1-Aminobutyl)-2,6-dichlorophenol is unique due to the combination of the aminobutyl group and the dichlorophenol ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

4-(1-aminobutyl)-2,6-dichlorophenol

InChI

InChI=1S/C10H13Cl2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3

InChI Key

WRUSMVRBTVRRAX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N

Origin of Product

United States

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